4-bromo-1-cycloheptyl-1H-pyrazol-3-amine
Description
4-Bromo-1-cycloheptyl-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a cycloheptyl group at the 1-position and an amine substituent at the 3-position. The cycloheptyl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller alkyl or aromatic substituents. Synthesis likely involves alkylation of a bromopyrazole precursor with a cycloheptyl halide, similar to methods used for cyclohexyl analogs .
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-bromo-1-cycloheptylpyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3/c11-9-7-14(13-10(9)12)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
NLGLHENNOZJQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, azides, nitriles, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine is with a molecular weight of approximately 244.13 g/mol. The compound features a bromine atom at the 4-position of the pyrazole ring, which contributes to its reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine, as anticancer agents. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth.
Case Study:
A study published in the Journal of Organic Chemistry demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-1-cycloheptyl-1H-pyrazol-3-amine | A549 (Lung) | 15.2 |
| Similar Derivative | MCF7 (Breast) | 10.5 |
Monoamine Oxidase Inhibition
Pyrazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. The inhibition of MAO can lead to increased levels of neurotransmitters, which may alleviate symptoms in conditions such as depression.
Research Findings:
A comparative analysis showed that several pyrazole compounds demonstrated selective MAO inhibition, suggesting that 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine could be a candidate for further development in treating mood disorders .
| Compound | MAO Type | IC50 (µM) |
|---|---|---|
| 4-Bromo-1-cycloheptyl-1H-pyrazol-3-amine | MAO-A | 12.0 |
| Similar Derivative | MAO-B | 8.5 |
Synthetic Applications
The compound also serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals and agrochemicals.
Synthesis of Hybrid Compounds
Research has demonstrated that 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine can be utilized to synthesize hybrid compounds that combine different pharmacophores, potentially leading to drugs with enhanced efficacy and reduced side effects.
Example:
A synthesis route involving this pyrazole derivative was reported to yield benzopyran–phenylpropanoid hybrids that exhibited promising biological activities .
Mechanism of Action
The mechanism of action of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Structural Insights :
- Cycloheptyl vs.
- Aromatic vs.
Physicochemical Properties
- Melting Points: Limited data exists for the cycloheptyl derivative, but analogs like 4-bromo-1-ethyl-1H-pyrazol-3-amine lack reported melting points . In contrast, 4-bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉BrClN₃) has a molecular weight of 286.56 g/mol, suggesting higher crystallinity .
- Spectral Data :
- IR/NMR : Cyclohexyl analogs show characteristic NH₂ stretches at ~3250–3433 cm⁻¹ (IR) and δ 1.09 ppm for cyclohexyl CH₃ groups (¹H NMR) . Thiophene-containing derivatives exhibit aromatic proton shifts at δ 7.44–7.92 ppm .
- MS : Brominated pyrazoles often display [M+H]+ peaks, e.g., m/z 215 for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Biological Activity
4-Bromo-1-cycloheptyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine is C10H14BrN3, and it features a bromine atom at the 4-position of the pyrazole ring. The cycloheptyl group contributes to its unique properties, potentially influencing its interaction with biological targets.
The biological activity of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances nucleophilicity, allowing for potential nucleophilic substitution reactions. Additionally, the amino group at the 3-position may participate in acylation and coupling reactions, contributing to its pharmacological profile .
1. Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The IC50 values for related pyrazole compounds often fall within a range that suggests potent cytotoxic effects against cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| 4-Bromo-1-cycloheptyl-1H-pyrazol-3-amine (predicted) | Various | TBD |
Preliminary findings suggest that 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine may also exhibit similar anticancer properties, although specific IC50 values have yet to be determined through rigorous testing .
2. Anti-inflammatory Activity
In addition to anticancer properties, pyrazole compounds are recognized for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines. For example, compounds structurally related to 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine have shown promising results in reducing inflammation in preclinical models .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Case Study 1:
A study evaluated a series of substituted pyrazoles for their cytotoxic effects against human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity.
Case Study 2:
Another research focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their efficacy in reducing edema in animal models when compared to standard anti-inflammatory drugs.
Comparative Analysis
Comparing 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine with similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Unique Features | Anticancer Activity |
|---|---|---|---|
| 4-Bromo-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine | C10H16BrN3 | Methyl substitution on cyclohexyl | Moderate |
| 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazol-3-amines | C12H14BrN3O | Methoxy group addition | High |
| 4-Bromo-1-cycloheptyl-1H-pyrazol-3-amines | C10H14BrN3 | Cycloheptyl substitution | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
